molecular formula C4HClF3NO2S2 B13454887 2-(Trifluoromethyl)-1,3-thiazole-5-sulfonyl chloride

2-(Trifluoromethyl)-1,3-thiazole-5-sulfonyl chloride

Cat. No.: B13454887
M. Wt: 251.6 g/mol
InChI Key: YGIHILUSEZKMMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Trifluoromethyl)-1,3-thiazole-5-sulfonyl chloride is a chemical compound that features a trifluoromethyl group attached to a thiazole ring, which is further substituted with a sulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-(Trifluoromethyl)-1,3-thiazole with chlorosulfonic acid under controlled conditions to yield the desired sulfonyl chloride derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethyl)-1,3-thiazole-5-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)-1,3-thiazole-5-sulfonyl chloride is primarily related to its ability to act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This reactivity is leveraged in various chemical transformations and biological interactions . The trifluoromethyl group enhances the compound’s stability and lipophilicity, which can influence its interaction with biological targets .

Comparison with Similar Compounds

Uniqueness: 2-(Trifluoromethyl)-1,3-thiazole-5-sulfonyl chloride is unique due to the combination of the trifluoromethyl group and the thiazole ring, which imparts specific electronic and steric properties. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring high stability and reactivity .

Properties

Molecular Formula

C4HClF3NO2S2

Molecular Weight

251.6 g/mol

IUPAC Name

2-(trifluoromethyl)-1,3-thiazole-5-sulfonyl chloride

InChI

InChI=1S/C4HClF3NO2S2/c5-13(10,11)2-1-9-3(12-2)4(6,7)8/h1H

InChI Key

YGIHILUSEZKMMC-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=N1)C(F)(F)F)S(=O)(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.